molecular formula C15H13N3O4 B4669413 N-1,3-benzodioxol-5-yl-N'-(4-pyridinylmethyl)ethanediamide

N-1,3-benzodioxol-5-yl-N'-(4-pyridinylmethyl)ethanediamide

Cat. No.: B4669413
M. Wt: 299.28 g/mol
InChI Key: QRFFZEZWKYUIKR-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N’-(4-pyridinylmethyl)ethanediamide is a synthetic organic compound that features a benzodioxole ring and a pyridine moiety connected through an ethanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N’-(4-pyridinylmethyl)ethanediamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Coupling with Pyridine Derivative: The benzodioxole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of Ethanediamide Linker:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N’-(4-pyridinylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and pyridine rings.

    Reduction: Reduced forms of the ethanediamide linker.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N’-(4-pyridinylmethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N’-(4-pyridinylmethyl)ethanediamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-N’-(4-pyridinylmethyl)ethanediamide is unique due to its specific combination of the benzodioxole and pyridine rings connected through an ethanediamide linker, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-14(17-8-10-3-5-16-6-4-10)15(20)18-11-1-2-12-13(7-11)22-9-21-12/h1-7H,8-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFFZEZWKYUIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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